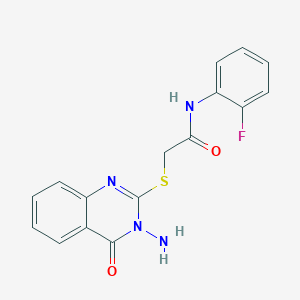![molecular formula C21H27ClN2O4S B299549 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer, and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune responses. By inhibiting JAK activity, N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide can reduce the production of pro-inflammatory cytokines and other immune system mediators, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide have been extensively studied in vitro and in vivo. It has been shown to be a potent inhibitor of JAK enzymes, with high selectivity for JAK3. It can reduce the production of pro-inflammatory cytokines and other immune system mediators, and can also inhibit the proliferation of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide for lab experiments is its high selectivity for JAK3, which makes it a useful tool for studying the role of this enzyme in immune system signaling pathways. However, one limitation of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide and related compounds. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms with greater precision. Another area of interest is the use of JAK inhibitors in combination with other drugs for the treatment of autoimmune diseases, to maximize their therapeutic efficacy and minimize side effects. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors, particularly in light of their potential immunosuppressive effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide involves a multi-step process that begins with the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 3-(pentan-3-ylsulfamoyl)benzoic acid to form the final product, N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide.
Applications De Recherche Scientifique
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that regulate immune responses.
Propriétés
Formule moléculaire |
C21H27ClN2O4S |
|---|---|
Poids moléculaire |
439 g/mol |
Nom IUPAC |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-18(5-2)24-29(26,27)19-8-6-7-16(14-19)21(25)23-11-12-28-20-10-9-17(22)13-15(20)3/h6-10,13-14,18,24H,4-5,11-12H2,1-3H3,(H,23,25) |
Clé InChI |
ISHKBBIGIMCEBX-UHFFFAOYSA-N |
SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)



![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)